molecular formula C₁₈H₂₁NO₈ B1139947 4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside CAS No. 124223-99-0

4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside

Cat. No.: B1139947
CAS No.: 124223-99-0
M. Wt: 379.36
InChI Key:
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Description

4-Methylumbelliferyl 2-acetoamido-2-deoxy-α-D-galactopyranoside (4-MU-2-acetoamido-2-deoxy-α-Gal) is a fluorogenic substrate used to quantify α- and β-galactopyranosaminidase activity. 4-MU-2-acetoamido-2-deoxy-α-Gal is cleaved by α- and β-galactopyranosaminidase to release the fluorescent moiety 4-MU. 4-MU fluorescence is pH-dependent with excitation maxima of 320 and 360 nm at low (1.97-6.72) and high (7.12-10.3) pH, respectively, and an emission maximum ranging from 445 to 455 nM, increasing as pH decreases.

Scientific Research Applications

1. Binding Characterization and Indicator Ligand Application

A study by De Boeck et al. (1983) characterized the binding of 4-methylumbelliferyl-2-acetamido-2-deoxy-3-O-(beta-D-galactopyranosyl) beta-D-galactopyranoside to peanut agglutinin. This compound was used as an indicator ligand to determine association constants for nonchromophoric carbohydrates, suggesting its potential in biochemical binding studies and ligand-receptor interactions (De Boeck, Matta, Claeyssens, Sharon, & Loontiens, 1983).

2. Synthesis and Detection of Glycosidases

Szweda et al. (1989) described the synthesis of 4-methylumbelliferyl glycosides, including 4-methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside, for the detection of alpha- and beta-D-galactopyranosaminidases. This indicates the compound's use in enzymatic assays and potential applications in disease diagnostics, such as Schindler disease (Szweda, Spohr, Lemieux, Schindler, Bishop, & Desnick, 1989).

3. Fluorogenic Substrate for Enzyme Assays

Chow and Weissmann (1981) demonstrated the use of 4-methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside as a fluorogenic substrate for N-acetyl-alpha-D-glucosaminidase assays. This application is critical in enzymology for sensitive, fluorometric detection of enzyme activity, useful in both research and clinical settings (Chow & Weissmann, 1981).

4. Probing Sugar-Binding Sites on Lectin Molecules

Decastel et al. (1984) investigated the spectral properties of 4-methylumbelliferyl-glycosides, including this compound, as probes of sugar-binding sites on lectin molecules. Their study highlights the compound's utility in understanding lectin-carbohydrate interactions and the microenvironment of sugar-binding sites (Decastel, Vincent, Matta, & Frénoy, 1984).

Mechanism of Action

This compound is a fluorogenic substrate for the detection of lysosomal enzyme N-acetyl-α-D-galactopyranosiaminidase (NAGA), which is driving the pathogenesis of Schindler disease . It is also a substrate for endo-α-N-acetylgalactosaminidase (O-glycosidase), which cleaves O-linked core 1 and core 3 disaccharides from glycoproteins .

Properties

IUPAC Name

N-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO8/c1-8-5-14(22)26-12-6-10(3-4-11(8)12)25-18-15(19-9(2)21)17(24)16(23)13(7-20)27-18/h3-6,13,15-18,20,23-24H,7H2,1-2H3,(H,19,21)/t13-,15-,16+,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTHLCFVVACBSA-LHKMKVQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside
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4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside
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4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside
Reactant of Route 6
4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside

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